2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane
Overview
Description
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, also known as BOD, is a synthetic organic compound from the spirodiazane family. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. BOD has been studied for its potential applications in the fields of organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Novel Scaffold Synthesis for Drug Discovery : Jenkins et al. (2009) synthesized novel spiro scaffolds, inspired by bioactive natural products, which can be used as building blocks in drug discovery. These scaffolds, including structures similar to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, contain two amino groups (one Boc-protected) and are designed for ease of conversion to a lead generation library (Jenkins et al., 2009).
Sulfur-Containing Spiro Compounds Synthesis : Reddy et al. (1993) described the synthesis of novel sulfur-containing spiro compounds. These compounds, similar in structure to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, were prepared through condensation reactions involving various reagents (Reddy et al., 1993).
Conformational Analysis by DFT Calculations : Haghdadi et al. (2010) conducted a conformational study of oxa diaza spiro decan derivative compounds using DFT calculations. This study, which includes compounds structurally related to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, provided insights into the stabilization of axial and equatorial conformers due to steric and anomeric effects (Haghdadi et al., 2010).
Dearomatization Reaction to Form Spiro[4.5]decanes : Dong et al. (2020) developed a visible-light-driven dearomative cyclization to form spiro[4,5]decanes. This method, relevant to the chemistry of compounds like 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, showcases the potential of using light-driven processes in organic synthesis (Dong et al., 2020).
Ultrasound-Promoted One-Pot Synthesis : Li et al. (2010) reported an ultrasound-promoted one-pot synthesis method for 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione, demonstrating the efficiency of ultrasound irradiation in the synthesis of spiro compounds (Li et al., 2010).
Metal-Catalyzed Spirocyclization Methods : Dar'in et al. (2020) discovered new cyclic diazo compounds capable of metal-catalyzed spirocyclizations, leading to the formation of a spirocyclic framework including 6-oxa-2-azaspiro[4.5]decane scaffold. This research shows the versatility of metal catalysis in constructing complex molecular architectures (Dar'in et al., 2020).
properties
IUPAC Name |
tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOANICIPSIKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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